molecular formula C13H18N2O4 B12797780 3'-Allyl-3'-deoxythymidine CAS No. 120232-10-2

3'-Allyl-3'-deoxythymidine

Cat. No.: B12797780
CAS No.: 120232-10-2
M. Wt: 266.29 g/mol
InChI Key: HZSCNTUVLCLTPA-HBNTYKKESA-N
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Description

Historical Context of Nucleoside Analog Research in Chemical Biology

The history of nucleoside analog research is a rich narrative of chemical innovation aimed at intervening in fundamental biological processes. nih.gov Naturally occurring nucleosides are essential building blocks for DNA and RNA synthesis and are involved in numerous critical cellular functions. nih.gov This central role makes them a prime starting point for drug design. nih.gov The field of medicinal chemistry has long recognized the potential of modifying the structure of natural nucleosides to create analogs with altered biological activities. nih.govresearchgate.net These synthetic derivatives have become a significant platform for the discovery and development of modern therapeutics, particularly in the realms of antiviral and anticancer treatments. researchgate.net

Early research focused on modifications to the sugar moiety, the nucleobase, and the phosphate (B84403) backbone. researchgate.net The goal of these chemical alterations was to develop compounds that could act as antimetabolites, interfering with the metabolic pathways of nucleotides. researchgate.net A pivotal area of this research has been the development of antisense agents, which are oligonucleotides or their analogs designed to inhibit the expression of specific genes. researchgate.net These endeavors have led to a wide array of nucleoside analogs with diverse biological activities, some of which have been approved for treating viral infections and various cancers. researchgate.net

Significance of 3'-Modified Deoxynucleosides in Biochemical Investigations

Modifications at the 3'-position of deoxynucleosides have been a particularly fruitful area of investigation. The 3'-hydroxyl group of a nucleoside is crucial for the formation of the phosphodiester bond that extends a DNA or RNA chain during replication and transcription. pnas.org By modifying this position, scientists can create chain-terminating nucleosides, which are invaluable tools in molecular biology and medicine. oup.com

One of the most well-known applications of 3'-modified nucleosides is in DNA sequencing. The Sanger sequencing method, for instance, relies on the incorporation of 2',3'-dideoxynucleoside triphosphates to terminate DNA synthesis, allowing for the determination of the DNA sequence. oup.com Beyond sequencing, 3'-modified deoxynucleosides are used as probes to study the mechanisms of DNA polymerases and as therapeutic agents. oup.com For example, 3'-azido-3'-deoxythymidine (AZT), a potent inhibitor of HIV reverse transcriptase, was a landmark in the treatment of AIDS. jenabioscience.com

The introduction of different functional groups at the 3'-position can modulate a nucleoside's properties, including its ability to be incorporated by polymerases, its resistance to nuclease degradation, and its potential for further chemical modification. oup.combeilstein-journals.org This has led to the synthesis of a wide variety of 3'-modified analogs for diverse biochemical applications. oup.com

Rationale for Allyl Group Incorporation at the 3'-Position of Thymidine (B127349)

The synthesis of 3'-Allyl-3'-deoxythymidine is a result of the broader exploration into altering the 3'-position of nucleosides. smolecule.com The choice of an allyl group is deliberate, owing to its unique chemical properties and the structural consequences of its incorporation.

The allyl group is a substituent with the structural formula -CH2-CH=CH2. wikipedia.org Its key feature is the presence of a carbon-carbon double bond, which imparts specific reactivity. Allylic C-H bonds are weaker than typical sp3 C-H bonds, making them more reactive. wikipedia.org

A significant advantage of the allyl group in nucleoside design is its utility as a protective group that can be removed under mild conditions. pnas.org This is particularly valuable in applications like DNA sequencing by synthesis (SBS), where a 3'-OH group needs to be temporarily blocked and then regenerated. pnas.orgresearchgate.net The allyl group can be efficiently removed through a palladium-catalyzed reaction, which is a gentle method compatible with the delicate structure of DNA. pnas.org This allows for the controlled, stepwise addition of nucleotides. pnas.orgresearchgate.net

Furthermore, the allyl group can serve as a linker to attach other molecules, such as fluorophores, to the nucleoside. researchgate.netacs.org This is useful for creating fluorescently labeled nucleotides for various detection and imaging techniques. researchgate.net

The replacement of the 3'-hydroxyl group with an allyl group in thymidine results in this compound. This modification has significant structural implications. The absence of the 3'-hydroxyl group means that once this nucleoside analog is incorporated into a growing DNA chain, further extension is terminated because the necessary hydroxyl group for forming the next phosphodiester bond is absent. oup.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

120232-10-2

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

1-[(2R,4S,5S)-5-(hydroxymethyl)-4-prop-2-enyloxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C13H18N2O4/c1-3-4-9-5-11(19-10(9)7-16)15-6-8(2)12(17)14-13(15)18/h3,6,9-11,16H,1,4-5,7H2,2H3,(H,14,17,18)/t9-,10+,11+/m0/s1

InChI Key

HZSCNTUVLCLTPA-HBNTYKKESA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)CC=C

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)CC=C

Origin of Product

United States

Synthetic Methodologies for 3 Allyl 3 Deoxythymidine and Its Derivatives

Strategies for 3'-C-Allylation of Thymidine (B127349) Analogues

The introduction of a carbon-linked allyl group at the 3'-position of thymidine, replacing the hydroxyl group, necessitates specific synthetic approaches that can form a stable carbon-carbon bond at this hindered position.

Radical-Mediated C-3' Substitution Approaches Utilizing Allyl Donors

Free-radical chemistry offers a powerful method for creating C-C bonds at positions that are otherwise difficult to functionalize. The C-3' position of nucleosides can be targeted by generating a radical at this center, which is then trapped by a suitable allyl donor.

The radical-mediated 3'-C-substitution of pyrimidine (B1678525) nucleosides has been successfully demonstrated using precursors that can generate a C-3' radical. nih.gov A common strategy involves the Barton-McCombie deoxygenation reaction pathway, where a thiocarbonyl derivative at the 3'-position serves as the radical precursor. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), upon thermal or photochemical activation.

The key allyl donor for these reactions is often allyltributyltin. nih.govresearchgate.net In this process, a tributyltin radical, generated from the initiator and tributyltin hydride, abstracts the thiocarbonyl group from the nucleoside precursor, leaving a C-3' radical. This nucleoside radical then reacts with allyltributyltin to form the desired 3'-C-allyl product and a new tributyltin radical, which continues the radical chain reaction. The reaction generally proceeds to give the 3'-C-alkylated product alongside a product of simple deoxygenation at the C-3' position. nih.gov

ParameterConditionSource(s)
Radical Precursor 3'-O-(Phenoxy)thiocarbonyl-5'-O-TBDMS-thymidine nih.gov
Allyl Donor Allyltributyltin nih.govresearchgate.net
Radical Initiator Azobisisobutyronitrile (AIBN) mdpi.com
Solvent Toluene, Benzene beilstein-journals.org
General Outcome Mixture of 3'-C-allylated and 3'-deoxygenated products nih.gov

The stereochemical outcome of the C-allylation is a critical aspect of the synthesis. The intermediate C-3' radical is typically planar, allowing the incoming allyl group to attack from either the α-face or the β-face of the furanose ring. However, stereoselectivity can be achieved, often favoring the α-isomer. In the synthesis of the α-allyl C-glycoside of 3-deoxy-D-manno-2-octulosonic acid (KDO), a related sugar, a photochemically initiated radical reaction using a phenyl thioglycoside as the substrate and allyltributyltin as the acceptor showed a stereoselectivity of 90:10 in favor of the α-isomer. researchgate.net This preference is influenced by steric hindrance from the base and the substituent at the C-5' position, which can shield the β-face from attack.

Precursors and Intermediates in 3'-C-Allyl-3'-deoxythymidine Synthesis

The synthesis of 3'-C-allyl-3'-deoxythymidine via radical pathways requires specifically designed precursors. The starting material is typically a thymidine analogue where the 3'-hydroxyl group is protected at the 5'-position (e.g., with tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl) and derivatized at the 3'-position to form a radical precursor. nih.gov

Commonly used 3'-derivatives include thionoesters and thionoamides, such as:

(Methylthio)thiocarbonyl

(Phenoxy)thiocarbonyl (xanthate)

(p-Fluorophenoxy)thiocarbonyl

(Pentafluorophenoxy)thiocarbonyl

(1-Imidazolyl)thiocarbonyl nih.gov

These groups are effective radical precursors for the Barton-McCombie type reaction, allowing for the generation of the necessary C-3' radical upon reaction with a tin hydride. nih.gov

Synthetic Routes to 3'-O-Allyl-3'-deoxythymidine Derivatives (as Related Structural Analogs)

While structurally distinct from the C-allyl analogue, 3'-O-allyl-3'-deoxythymidine derivatives are significant as tools in molecular biology, particularly for DNA sequencing. The allyl group, in this case, is attached to the 3'-oxygen, serving as a reversible terminator. nih.govnih.gov

Phosphoramidite-Based Synthesis for Oligonucleotide Integration

The incorporation of a 3'-O-allyl-modified nucleotide into a growing DNA chain is achieved using automated solid-phase synthesis based on phosphoramidite (B1245037) chemistry. wikipedia.org This requires the synthesis of a 3'-O-allyl-thymidine phosphoramidite building block. nih.gov

The synthesis cycle involves four main steps:

Detritylation: The 5'-hydroxyl group of the nucleotide bound to the solid support is deprotected by removing the dimethoxytrityl (DMT) group with a mild acid.

Coupling: The 3'-O-allyl-thymidine phosphoramidite is activated (e.g., with tetrazole) and couples with the free 5'-hydroxyl group of the support-bound nucleotide.

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion-mutant sequences.

Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester.

This cycle is repeated until the desired oligonucleotide sequence is assembled. The 3'-O-allyl group acts as a blocking group; once incorporated, it prevents DNA polymerase from adding the next nucleotide. nih.gov This termination is reversible, as the allyl group can be efficiently removed, typically through a palladium-catalyzed deallylation reaction, to generate a free 3'-OH group. google.com This allows the polymerase reaction to be reinitiated, a crucial feature for sequencing-by-synthesis (SBS) methodologies. nih.govnih.gov

StepReagent/ProcessPurposeSource(s)
Monomer 3'-O-allyl-thymidine phosphoramiditeBuilding block for synthesis nih.gov
1. Detritylation Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA)Removes 5'-DMT group, exposing 5'-OH wikipedia.org
2. Coupling Tetrazole or 5-(Ethylthio)-1H-tetrazole (ETT)Activates phosphoramidite for reaction with 5'-OH
3. Capping Acetic anhydride (B1165640) and N-methylimidazoleBlocks unreacted 5'-OH groups
4. Oxidation Iodine and waterConverts phosphite triester to stable phosphate triester
Final Deprotection Palladium-catalyzed deallylationRemoves the 3'-O-allyl blocking group google.com

O-Allylation Reactions for 3'-Hydroxyl Group Protection

The introduction of an allyl group to the 3'-hydroxyl position of a deoxyribonucleoside is a key step in creating a reversible terminator for DNA synthesis. nih.gov This chemical moiety "caps" the 3'-OH group, preventing it from participating in the phosphodiester bond formation catalyzed by DNA polymerases. nih.govnih.gov If this capping group is later removed, a free 3'-OH is regenerated, allowing the polymerase reaction to resume. nih.govresearchgate.net

The O-allylation is a protection strategy that allows for controlled, stepwise DNA synthesis. The allyl group is chosen for its stability during the polymerase incorporation step and its susceptibility to efficient removal under specific chemical conditions, typically involving a palladium-catalyzed reaction. researchgate.netpnas.org This process, known as deallylation, is rapid and complete, making it suitable for high-throughput applications like DNA sequencing. pnas.org

A general approach to O-allylation of pyrimidine ribonucleosides, which can be adapted for deoxyribonucleosides, utilizes a Palladium(0) catalyst, such as Pd(PPh₃)₄, with an allyl source like allyl ethyl carbonate. oup.com While direct alkylation of nucleosides can sometimes lead to undesirable side reactions, such as N-alkylation on the base, specific reaction conditions and protecting group strategies can ensure regioselective formation of the desired 3'-O-allyl product. oup.com

Table 1: Key Features of 3'-O-Allylation for Hydroxyl Group Protection

FeatureDescriptionReference
Purpose To cap the 3'-hydroxyl group, creating a reversible terminator of DNA polymerase activity. nih.govresearchgate.net
Protecting Group Allyl (–CH₂–CH=CH₂) pnas.org
Key Advantage Allows for controlled, single-nucleotide incorporation. nih.gov
Removal Method Palladium-catalyzed deallylation to regenerate the free 3'-OH group. pnas.orgnih.gov

Derivatization to Nucleoside Triphosphates (e.g., 3'-O-allyl-dUTP)

Following the successful O-allylation of the 3'-hydroxyl group, the modified nucleoside must be converted into its triphosphate form to be recognized and incorporated by DNA polymerases. The synthesis of 3'-O-allyl-deoxyuridine-5'-triphosphate (3'-O-allyl-dUTP) and other similar nucleotide analogs is a crucial step for their application in techniques like sequencing-by-synthesis (SBS). researchgate.netpnas.org

The synthesis pathway typically involves several intermediate steps. For instance, the synthesis of a more complex derivative, 3′-O-allyl-dUTP-PC-Bodipy-FL-510, starts with the appropriately protected 3'-O-allyl nucleoside. pnas.org This precursor is then subjected to a series of reactions to introduce a linker and a fluorophore at the 5-position of the uracil (B121893) base, followed by phosphorylation at the 5'-hydroxyl position to yield the triphosphate. pnas.org

The general synthesis of 3'-O-allyl-dNTPs has been established in the literature and serves as a basis for creating sets of four modified nucleotides (A, C, G, T/U) for sequencing applications. nih.gov These derivatized nucleotides, such as 3′-O-allyl-dGTP-allyl-Bodipy-FL-510, have been shown to be good substrates for DNA polymerase, which faithfully incorporates them into a growing DNA strand. pnas.orggoogle.com The presence of the 3'-O-allyl group effectively terminates the extension, allowing for the identification of the incorporated base. google.com Subsequent removal of the allyl group reinitiates the polymerase reaction for the next cycle. pnas.orgnih.gov

Construction of Higher-Order Structures Incorporating 3'-Allyl-3'-deoxythymidine Analogs

The terminal double bond of the 3'-allyl group provides a versatile chemical handle for constructing more complex molecular architectures. This functionality enables the linkage of modified nucleosides to each other or to larger molecular scaffolds through reactions like olefin metathesis, opening avenues for novel research materials and applications.

Dimerization and Oligomerization via Olefin Metathesis

Olefin metathesis is a powerful reaction for forming carbon-carbon double bonds and has been applied in nucleoside chemistry to create dimers and oligomers. nih.gov This reaction typically employs ruthenium-based catalysts, such as Grubbs' catalysts, which are known for their functional group tolerance and effectiveness. harvard.edu

In the context of this compound analogs, the terminal alkene of the allyl group can participate in a cross-metathesis reaction. harvard.edu When two such molecules react, a new internal double bond is formed, linking the two nucleoside units. This process can be controlled to produce homodimers. nih.gov By carefully selecting catalysts and reaction conditions, it is possible to influence the stereoselectivity of the newly formed double bond (i.e., Z- or E-isomers). nih.gov

The strategy can be extended beyond dimerization to oligomerization, creating short chains of nucleosides linked via these synthetic olefin bridges. rsc.org Such reactions provide a route to novel nucleic acid analogs with modified backbones, where the spacing and flexibility between nucleoside units are dictated by the metathesis-derived linker. These higher-order structures are valuable tools for studying nucleic acid interactions and developing new therapeutic or diagnostic agents.

Table 2: Catalysts in Olefin Metathesis for Nucleoside Modification

Catalyst TypeExampleApplicationReference
Molybdenum-based Schrock catalystSynthesis of antiviral nucleosides nih.gov
Ruthenium-based Grubbs' catalysts (1st & 2nd Gen)Dimerization, Ring-closing metathesis nih.govharvard.edu
Ruthenium-based Hoveyda-Grubbs catalystsCross-metathesis of complex molecules nih.gov

Linkage to Polymeric Scaffolds for Research Applications

The reactive nature of the allyl group also permits the covalent attachment of this compound analogs to polymeric scaffolds. This process is a form of cross-linking, where the modified nucleoside is integrated into a larger polymer matrix to create functional biomaterials. nih.govnih.gov The goal of such modifications is often to enhance the mechanical properties or confer specific biological activities to the scaffold material. nih.gov

The linkage can be achieved through various chemical reactions targeting the allyl group's double bond. For example, olefin cross-metathesis can be used to attach the nucleoside to a polymer that has been pre-functionalized with terminal alkene groups. mdpi.com This method allows for the creation of three-dimensional scaffolds where the nucleoside is presented on the surface or throughout the bulk of the material. google.com

These nucleoside-functionalized polymeric scaffolds have potential applications in tissue engineering and as substrates for cell culture. nih.govgoogle.com By immobilizing a specific nucleoside analog, researchers can study cellular interactions, probe enzymatic activities, or develop materials with tailored biocompatibility and degradation profiles.

Applications of 3 Allyl 3 Deoxythymidine Derivatives in Advanced Research Technologies

Utilization as Reversible Terminators in DNA Sequencing by Synthesis (SBS)

Sequencing by Synthesis (SBS) is a powerful technology that determines the sequence of a DNA strand by detecting the incorporation of individual nucleotides in a polymerase-catalyzed reaction. nih.gov A key component of many SBS platforms is the use of reversible terminators, which are nucleotides modified to temporarily halt DNA synthesis. geneticeducation.co.in This allows for the precise identification of the incorporated base before the polymerase proceeds to the next position. nih.gov Analogs of 3'-Allyl-3'-deoxythymidine have proven to be highly effective reversible terminators. pnas.orggoogle.com

Chemical Cleavage Mechanisms of the 3'-Allyl Blocking Group (e.g., Palladium-Catalyzed Deallylation)

The reversibility of the termination is achieved by the chemical cleavage of the 3'-allyl blocking group. A highly efficient and widely used method for this is palladium-catalyzed deallylation. nih.govnih.gov This reaction is typically performed in an aqueous buffer solution under mild conditions that are compatible with the integrity of the DNA. nih.gov

The general mechanism involves the following steps:

Formation of a π-Allylpalladium Complex: A palladium(0) catalyst, often generated in situ from a palladium(II) precursor, reacts with the allyl group of the incorporated nucleotide to form a π-allylpalladium complex.

Nucleophilic Attack: A nucleophilic scavenger present in the reaction mixture attacks the π-allylpalladium complex, leading to the removal of the allyl group from the 3'-oxygen.

Regeneration of the 3'-Hydroxyl Group: The departure of the allyl group restores the free 3'-hydroxyl group on the terminal nucleotide of the DNA strand.

This one-step deallylation reaction can simultaneously remove both the 3'-O-allyl group and an allyl-based linker attaching a fluorophore. google.comnih.gov The reaction is known for its high efficiency and rapid kinetics, with cleavage often completed in under a minute. nih.gov

Reagent/ComponentRole in Deallylation
Palladium Catalyst (e.g., Pd(PPh₃)₄) Forms a complex with the allyl group, facilitating its cleavage.
Allyl Scavenger (e.g., Phenylsilane) A nucleophile that captures the cleaved allyl group, driving the reaction to completion. researchgate.net
Aqueous Buffer Provides a DNA-compatible environment for the reaction to occur. nih.gov

Development of Chemical Probes for Nucleic Acid Research

Beyond their application in DNA sequencing, derivatives of this compound are also valuable as chemical probes for studying the structure, dynamics, and interactions of nucleic acids. By incorporating reporter molecules such as fluorophores, researchers can monitor various biological processes involving DNA in real-time.

Synthesis of Fluorescently Labeled this compound Analogs

The synthesis of fluorescently labeled this compound analogs involves the chemical attachment of a fluorophore to the nucleobase. pnas.org A common strategy is to use an allyl linker to tether the fluorescent dye to the base. nih.gov This approach has been used to create a variety of fluorescent nucleotide analogs, each with distinct spectral properties, which is essential for four-color DNA sequencing. pnas.org

For example, a fluorophore like Bodipy-FL-510 can be attached to the 5-position of a uracil (B121893) base (in the form of dUTP) or a guanine (B1146940) base (in the form of dGTP) through an allyl linker. nih.govnih.gov The synthesis also includes the modification of the 3'-hydroxyl group with an allyl group to create the reversible terminator functionality. pnas.org

Applications in Investigating DNA Dynamics and Interactions

Fluorescently labeled this compound analogs, once incorporated into a DNA strand, serve as powerful probes for a range of applications in nucleic acid research. These probes can be used to:

Monitor DNA-Protein Interactions: The change in the fluorescence properties of the labeled nucleotide upon the binding of a protein can be used to study the kinetics and dynamics of these interactions.

Investigate DNA Conformation: The local environment around the fluorophore can influence its emission spectrum, providing insights into the conformational changes in the DNA structure.

Real-Time Observation of Enzymatic Reactions: The incorporation and cleavage of these fluorescent analogs can be monitored in real-time to study the mechanisms of DNA polymerases and other DNA-modifying enzymes.

The ability to introduce a fluorescent probe at a specific position within a DNA sequence through enzymatic incorporation provides a powerful tool for elucidating the complex molecular mechanisms that govern the function of nucleic acids.

Despite a comprehensive search of scientific literature, there is currently no available research specifically detailing the applications of this compound or its derivatives in the study of DNA damage and repair mechanisms.

The conducted searches for "this compound DNA damage and repair," "this compound derivatives in DNA damage studies," "Synthesis and application of this compound probes for DNA repair research," "Investigating DNA damage and repair using this compound analogs," "this compound synthesis and biological activity," "biochemical studies of this compound," and "3'-allyl-modified nucleosides in DNA research" did not yield any publications that would allow for the creation of a scientifically accurate and detailed section on this specific topic as requested.

While research exists for other thymidine (B127349) analogs and their roles in DNA synthesis, as tools to induce DNA damage, or as chemotherapeutic agents, this information falls outside the strict scope of this article, which is focused solely on this compound.

Therefore, the section on the "Contribution to the Study of DNA Damage and Repair Mechanisms" cannot be provided at this time due to the absence of relevant research findings.

Future Directions and Emerging Research Perspectives on 3 Allyl 3 Deoxythymidine

Innovations in Stereoselective and Efficient Synthetic Routes

The synthesis of 3'-C-substituted nucleosides, such as 3'-Allyl-3'-deoxythymidine, presents considerable stereochemical challenges. Current methodologies often rely on radical-mediated reactions, which, while effective in forming the crucial carbon-carbon bond at the 3' position, can lack the desired efficiency and stereocontrol, leading to mixtures of products and complicating purification processes.

Future synthetic strategies are expected to focus on the development of novel catalytic systems that can ensure high stereoselectivity. The exploration of transition-metal-catalyzed cross-coupling reactions, for instance, could provide a more controlled approach to the introduction of the allyl group. Additionally, the use of chiral auxiliaries or asymmetric catalysis could offer pathways to predominantly one stereoisomer, which is often crucial for biological activity.

A key area of innovation will be the optimization of reaction conditions to improve yields and reduce the formation of byproducts, such as the product of simple deoxygenation at the C-3' position. nih.gov One study evaluated the radical-mediated 3'-C-substitution on thymidine (B127349) derivatives using various thionoester or thionoamide groups at the O-3' position and reacted them with allyltributyltin. nih.gov The outcomes of these reactions highlight the need for more efficient synthetic routes.

3'-O-Activating GroupRadical SourceAllylating AgentKey ProductsReported Challenges
(Methylthio)thiocarbonylAIBNAllyltributyltin3'-C-allyl product, 3'-deoxygenated productFormation of deoxygenated byproduct
(Phenoxy)thiocarbonylAIBNAllyltributyltin3'-C-allyl product, 3'-deoxygenated productMixture of products requiring separation
(Pentafluorophenoxy)thiocarbonylAIBNAllyltributyltin3'-C-allyl product, 3'-deoxygenated productSuboptimal yields
(1-Imidazolyl)thiocarbonylAIBNAllyltributyltin3'-C-allyl product, 3'-deoxygenated productReaction efficiency

The development of enzymatic or chemo-enzymatic synthesis routes could also represent a significant leap forward, offering unparalleled stereocontrol and milder reaction conditions.

Advanced Structural Biology Studies of Compound-Enzyme Complexes

A deep understanding of the mechanism of action of this compound at a molecular level is contingent upon detailed structural information of its interaction with target enzymes, such as viral reverse transcriptases or cellular DNA polymerases. To date, there is a scarcity of high-resolution crystal structures or NMR studies for this specific compound in complex with its biological targets.

Future research should prioritize the determination of the three-dimensional structure of this compound bound to its target enzymes. X-ray crystallography could reveal the precise binding mode, including the key amino acid residues involved in the interaction and the conformation adopted by the nucleoside analog within the active site. This information is invaluable for understanding the basis of its inhibitory activity and for the rational design of more potent analogs. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful complementary approach, providing insights into the dynamic nature of the compound-enzyme interaction in solution. acs.orgnih.gov NMR can be used to study the conformational changes in both the ligand and the protein upon binding, as well as to determine the kinetics of the interaction. nih.gov Such studies would build upon existing knowledge of how modifications at the 3'-position of nucleosides can influence their conformation and inhibitory potential. nih.gov

Expanding the Scope of Research Applications in Molecular Biology and Biotechnology

The unique chemical handle provided by the allyl group at the 3'-position of deoxythymidine opens up a plethora of potential applications in molecular biology and biotechnology, an area that remains largely unexplored for this specific compound.

One promising avenue is the use of this compound as a chemical probe to study DNA-protein interactions. The allyl group can be further functionalized with reporter molecules such as fluorophores, biotin, or cross-linking agents, enabling the visualization, isolation, and identification of proteins that bind to specific DNA sequences.

Furthermore, the incorporation of this compound into synthetic oligonucleotides could be explored in the context of aptamer development through Systematic Evolution of Ligands by Exponential Enrichment (SELEX). researchgate.netjenabioscience.comnih.govnih.govresearchgate.net Modified nucleotides are often used to enhance the stability and binding affinity of aptamers. researchgate.netjenabioscience.comnih.govnih.govresearchgate.net The allyl group could introduce novel structural constraints or interaction points, potentially leading to the selection of aptamers with improved properties for diagnostic or therapeutic applications.

The biotechnological production of thymidine and its analogs is also an area of active research, with metabolic engineering of strains like Escherichia coli showing promise for improving yields. nih.gov Such advancements could facilitate the large-scale production of this compound for various research and potential therapeutic uses.

Computational Chemistry and Modeling Approaches for Analog Design and Mechanism Elucidation

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process and for gaining deeper insights into molecular interactions. For this compound, these approaches can play a crucial role in the design of novel, more potent analogs and in elucidating its mechanism of action.

Molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding affinity of this compound and its derivatives to target enzymes. nih.govnih.gov These simulations can provide a dynamic picture of the binding process and help to identify key interactions that contribute to the stability of the complex. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies can be used to build predictive models that correlate the structural features of a series of 3'-substituted thymidine analogs with their biological activity. rsc.org Such models can guide the design of new compounds with enhanced inhibitory potential.

Computational MethodObjectivePotential Insights for this compound
Molecular DockingPredict binding mode and affinityIdentification of key interactions in the enzyme's active site.
Molecular Dynamics (MD) SimulationsAnalyze the dynamic behavior of the complexUnderstanding the conformational changes upon binding and the stability of the complex over time.
Free Energy CalculationsQuantify binding affinityAccurate prediction of the inhibitory potency of designed analogs. nih.govacs.orgacs.orgsemanticscholar.org
Quantitative Structure-Activity Relationship (QSAR)Correlate chemical structure with biological activityGuiding the design of new analogs with improved efficacy.

Advanced techniques such as free energy perturbation (FEP) can be used to accurately calculate the relative binding free energies of different analogs, providing a robust computational tool for lead optimization. nih.govacs.orgacs.orgsemanticscholar.org By leveraging these computational approaches, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources in the development of new therapeutic agents based on the this compound scaffold.

Q & A

Q. What synthetic methodologies are suitable for preparing 3'-Allyl-3'-deoxythymidine, and how can its purity be validated?

  • Methodological Answer : The synthesis of 3'-allyl derivatives can be adapted from nucleoside modification techniques used for analogous compounds. For example, Staudinger ligation (commonly applied to azido-modified nucleosides) may be modified by substituting the azido group with an allyl moiety . Post-synthesis, purity validation should employ high-performance liquid chromatography (HPLC) with UV detection, as demonstrated for structurally similar compounds like zidovudine (AZT) . Micellar electrokinetic chromatography (MEKC) with sodium dodecyl sulfate (SDS) as a surfactant is another validated method for separating nucleoside derivatives and detecting impurities . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural confirmation.

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

  • Methodological Answer : Radiolabeled analogs (e.g., tritiated or fluorinated versions) enable precise tracking in metabolic studies, as shown for 3'-azido-3'-deoxythymidine in pharmacokinetic assays . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended for sensitivity and specificity, particularly when coupled with isotope dilution to correct for matrix effects. For degradation product analysis, MEKC with SDS effectively resolves thymidine derivatives and their byproducts .

Q. How does the metabolic stability of this compound compare to AZT in vitro?

  • Methodological Answer : Comparative metabolic stability can be assessed using liver microsomes or hepatocyte incubations. For instance, glucuronidation assays with human liver microsomes (HLMs) and inhibitors like diflunisal or bilirubin (to probe enzyme specificity) have been applied to study nucleoside analogs . Quantify metabolites via LC-MS/MS, and validate enzyme kinetics using Michaelis-Menten models.

Advanced Research Questions

Q. What is the mechanistic basis for the antiviral activity of this compound, and how does it differ from AZT?

  • Methodological Answer : Reverse transcriptase (RT) inhibition assays are critical. For AZT, its triphosphate form (AZTTP) competes with thymidine triphosphate (dTTP) for incorporation into viral DNA, causing chain termination . To evaluate this compound, synthesize its triphosphate derivative and test RT inhibition kinetics using radiolabeled dNTPs. Compare IC₅₀ values and structural modeling (e.g., molecular docking) to assess differences in binding affinity caused by the allyl group. Note that some compounds (e.g., GAP31 in ) exhibit anti-HIV activity via non-RT mechanisms, necessitating broad-spectrum virological assays .

Q. How do contradictory findings in the literature regarding this compound’s cytotoxicity inform experimental design?

  • Methodological Answer : Discrepancies in cytotoxicity may arise from cell-type specificity or assay conditions. For example, AZT’s toxicity in CD4+ T cells correlates with mitochondrial DNA polymerase γ inhibition . Design dose-response experiments across multiple cell lines (e.g., primary lymphocytes, hepatocytes) using ATP-based viability assays (e.g., CellTiter-Glo). Include controls for metabolic activation (e.g., cytochrome P450 inhibitors) and assess mitochondrial toxicity via Seahorse metabolic flux analysis. Reference studies on structurally related allyl compounds (e.g., allylbenzene derivatives) to identify potential off-target effects .

Q. What challenges arise in designing in vivo studies for this compound, particularly in pharmacokinetic and tissue distribution analyses?

  • Methodological Answer : Radiolabeled this compound (e.g., ³H or ¹⁸F isotopes) enables precise biodistribution tracking, as demonstrated for 3'-[¹⁸F]fluoro-3'-deoxythymidine in tumor models . Use positron emission tomography (PET) or autoradiography for real-time tissue localization. Challenges include rapid plasma clearance and blood-brain barrier penetration; address these via prodrug strategies or nanoparticle encapsulation. For toxicokinetics, apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing from preclinical data .

Data Contradiction Analysis

  • Example : If one study reports potent antiviral activity while another observes negligible effects, consider variables such as:
    • Cell culture models : Primary vs. transformed cell lines may differ in nucleoside uptake pathways.
    • Metabolic activation : Tissue-specific phosphorylation efficiency (e.g., thymidine kinase 1 expression) impacts prodrug activation .
    • Assay sensitivity : Use orthogonal methods (e.g., plaque reduction vs. RT activity assays) to confirm findings.

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